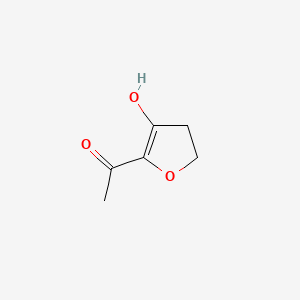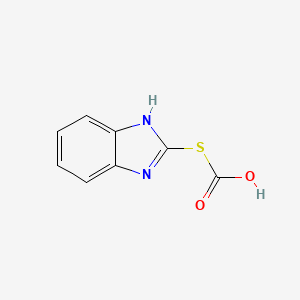
Cyclohexanecarboxamide, 1-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, 1-hydroxy-2-methyl- is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexanecarboxamide, where a hydroxyl group and a methyl group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 1-hydroxy-2-methyl- typically involves the following steps:
Starting Material: Cyclohexanecarboxylic acid is used as the starting material.
Amidation: The carboxylic acid group is converted to an amide group using reagents such as ammonia or amines under appropriate conditions.
Methylation: The methyl group is introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide, 1-hydroxy-2-methyl- may involve:
Large-scale Amidation: Utilizing continuous flow reactors for efficient amidation.
Catalytic Hydroxylation: Employing catalysts to enhance the hydroxylation process.
Automated Methylation: Using automated systems for precise methylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 1-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of cyclohexyl chloride derivatives.
Scientific Research Applications
Cyclohexanecarboxamide, 1-hydroxy-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 1-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.
Cyclohexanecarboxylic acid: Contains a carboxylic acid group instead of an amide group.
Cyclohexylamine: Contains an amine group instead of an amide group.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-hydroxy-2-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-6-4-2-3-5-8(6,11)7(9)10/h6,11H,2-5H2,1H3,(H2,9,10) |
InChI Key |
SQDQEBRCEDZUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)



![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)

